5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;/h3,6-7,10H,2,4-5H2,1H3;1H |
InChI Key |
VURQYMWZFYXCJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches via C–H Activation and Annulation
One of the most effective methods to prepare tetrahydropyridine derivatives involves cyclization reactions initiated by transition metal catalysis. Rhodium(I)-catalyzed C–H activation of alkynes followed by electrocyclization and reduction has been demonstrated to yield highly substituted tetrahydropyridines with high diastereoselectivity and good to excellent yields (47–95%).
- Reaction conditions: Rhodium(I) catalyst, α,β-unsaturated imines or alkynes as substrates, acidic or borohydride reduction.
- Outcome: High diastereoselectivity (>95%) and yields (47–95%).
Similarly, palladium-catalyzed cyclization-Heck reactions have been employed to synthesize tetrahydropyridine analogs from allenamides and aryl halides, producing moderate to good yields (54–88%).
| Catalyst | Substrates | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| Rhodium(I) | α,β-unsaturated imines, alkynes | Mild to moderate | 47–95 | >95% diastereoselective |
| Palladium | Allenamides, aryl halides | 80ºC | 54–88 | Moderate to good |
Phosphine-Catalyzed [4+2] Annulation
Wang et al. reported a phosphine-derivative catalyzed [4+2] annulation reaction between 1-azadienes and α-substituted allene ketones to synthesize enantioselective tetrahydropyridines. The reaction proceeds under mild conditions and affords products in 46–70% yields with excellent enantiomeric excess (>97% ee).
- Key features: Enantioselectivity, moderate yields, mild reaction conditions.
- Significance: Allows access to chiral tetrahydropyridine derivatives.
Functional Group Installation: Pyrazole Substitution
The installation of the 1-methyl-1H-pyrazol-4-yl substituent at the 5-position of the tetrahydropyridine ring typically involves cross-coupling reactions or nucleophilic substitution on suitably functionalized tetrahydropyridine intermediates.
- Common approach: Halogenated tetrahydropyridine derivatives undergo Suzuki or Stille coupling with pyrazole boronic acids or stannanes.
- Alternative: Direct C–H activation on the tetrahydropyridine ring to install the pyrazolyl group using transition metal catalysis.
Representative Preparation Method
A general synthetic route to this compound can be summarized as follows:
- Synthesis of the tetrahydropyridine core: Via rhodium-catalyzed cyclization of an α,β-unsaturated imine with an alkyne, followed by reduction.
- Functionalization at C-5: Introduction of a halogen (e.g., bromine) at the 5-position of the tetrahydropyridine ring.
- Cross-coupling reaction: Palladium-catalyzed Suzuki coupling of the 5-halogenated tetrahydropyridine with 1-methyl-1H-pyrazol-4-yl boronic acid.
- Formation of hydrochloride salt: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization and reduction | Rhodium(I) catalyst, acid/borohydride | 47–95 | High diastereoselectivity |
| Halogenation | NBS or similar halogenating agent | 70–85 | Selective at C-5 position |
| Suzuki coupling | Pd catalyst, pyrazolyl boronic acid, base | 60–80 | Mild conditions, good yield |
| Salt formation | HCl in ether or aqueous solution | Quantitative | Stable hydrochloride salt |
Analytical Data and Characterization
The hydrochloride salt of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine typically appears as a white to off-white solid, stable under inert atmosphere and light-sensitive conditions. Its melting point generally ranges between 249–254 °C, consistent with related tetrahydropyridine hydrochlorides.
| Property | Data |
|---|---|
| Molecular formula | C10H14N3·HCl (approximate) |
| Molecular weight | ~ 195–210 g/mol (depends on substitution) |
| Melting point | 249–254 °C |
| Solubility | Slightly soluble in DMSO, methanol, water |
| Stability | Light sensitive, store in cool, dark place |
Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the structure, with characteristic signals for the tetrahydropyridine ring and pyrazole moiety.
Summary of Research Discoveries and Practical Considerations
- Transition metal-catalyzed cyclization and annulation reactions provide efficient routes to the tetrahydropyridine core with high stereoselectivity and yields.
- Phosphine-catalyzed [4+2] annulations enable access to enantioenriched derivatives.
- Cross-coupling strategies are effective for installing the pyrazole substituent.
- The hydrochloride salt form improves compound stability and handling.
- Reaction conditions are generally mild, scalable, and amenable to structural diversification.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(1-methyl-
Biological Activity
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest due to its potential biological activities. The compound is a derivative of tetrahydropyridine and pyrazole, which have been studied for various pharmacological effects including neuroprotective and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 215.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably:
- Monoamine Oxidase (MAO) Inhibition : The compound has been shown to inhibit MAO activity, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
- Neuroprotective Effects : Research indicates that derivatives of tetrahydropyridine can exhibit neuroprotective properties by preventing neurotoxicity induced by oxidative stress. The ability to scavenge free radicals contributes to its protective effects against neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| MAO Inhibition | Significant inhibition observed | |
| Neuroprotection | Prevents oxidative stress-induced damage | |
| Cytotoxicity | Exhibited selective cytotoxicity in cancer cells |
Case Study 1: Neurotoxicity Evaluation
A study evaluated the neurotoxic potential of various analogs of tetrahydropyridine derivatives. It was found that while some compounds exhibited neurotoxicity through MAO oxidation pathways, others like this compound showed protective effects against such toxicity when MAO was inhibited . This suggests a dual role where the compound can be both beneficial and harmful depending on its metabolic pathway.
Case Study 2: Anti-Cancer Activity
In vitro studies demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines. For instance, it showed promising results against human breast adenocarcinoma cell lines (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest. The compound's efficacy was compared with standard chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analog Overview
The compound is compared to four key analogs based on substituent variations and pharmacological relevance:
Key Differences and Implications
Neurotoxic vs. Therapeutic Profiles
- MPTP : Causes irreversible nigrostriatal damage via its metabolite MPP+, emphasizing the risks of unregulated structural analogs .
Q & A
Q. Table 1: Representative Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 2.8–3.2 ppm (tetrahydropyridine CH₂) | |
| FTIR | 1,550 cm⁻¹ (C=N stretch in pyrazole) | |
| Elemental Analysis | C: 52.1%, H: 6.3%, N: 18.9% (theoretical) |
Advanced: How can reaction parameters be optimized to improve synthetic yield and purity?
Methodological Answer:
Optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyrazole functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Reactions at 80–100°C balance kinetic efficiency and thermal degradation .
Critical Consideration : Monitor byproducts (e.g., uncyclized intermediates) via HPLC with UV detection at 254 nm .
Basic: What spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and - correlations to distinguish pyrazole and tetrahydropyridine moieties .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (if crystalline) .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target engagement assays : Use radiolabeled ligands or fluorescence polarization to measure binding affinity to receptors (e.g., serotonin or dopamine receptors) .
- Enzyme inhibition studies : Monitor activity changes in purified enzymes (e.g., kinases) via kinetic assays (IC₅₀ determination) .
- Computational docking : Predict binding poses using software like AutoDock Vina with PDB structures .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolic stability testing : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain interspecies variability .
- Dose-response validation : Replicate studies with ≥3 independent replicates and orthogonal assays (e.g., Western blot vs. ELISA) .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- logP/logD : Use SwissADME or MarvinSuite to estimate lipophilicity .
- pKa prediction : ACD/Labs or Epik identify ionizable groups (e.g., pyrazole NH at pKa ~2.5) .
- Solubility : Molecular dynamics simulations (e.g., GROMACS) model aqueous solubility .
Advanced: What are best practices for ensuring compound stability during storage?
Methodological Answer:
Q. Table 2: Stability Profile
| Condition | Degradation Products | Reference |
|---|---|---|
| High humidity | Hydrolyzed pyrazole ring | |
| Light exposure | Oxidized tetrahydropyridine moiety |
Advanced: How to design toxicity profiling experiments for preclinical studies?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays in HepG2 and HEK293 cells (IC₅₀ < 10 µM suggests high risk) .
- hERG inhibition : Patch-clamp assays assess cardiac toxicity risk .
- Ames test : Screen for mutagenicity in TA98 and TA100 bacterial strains .
Basic: How does this compound compare structurally and functionally to analogs?
Methodological Answer:
- Structural analogs : Replace the pyrazole with imidazole (increased basicity) or tetrahydropyridine with piperidine (rigidity) .
- Functional comparison : Compare IC₅₀ values in enzymatic assays (e.g., 5-HT₆ receptor binding) .
Q. Table 3: Analog Comparison
| Analog | Key Difference | Biological Activity Shift | Reference |
|---|---|---|---|
| 1-Methylpyrazole derivative | Reduced steric hindrance | Lower receptor affinity | |
| Piperidine-based analog | Increased rigidity | Enhanced metabolic stability |
Advanced: What regulatory guidelines apply to its use in pharmacological studies?
Methodological Answer:
- ICH guidelines : Follow Q2(R1) for HPLC validation and Q3A for impurity reporting .
- Pharmacopeial standards : Ensure residual solvents (e.g., DMSO) comply with USP <467> limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
